![molecular formula C19H14N2O2S B2716571 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 379248-34-7](/img/structure/B2716571.png)
4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated .Molecular Structure Analysis
The structure of pyrimidines was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure and functional groups .Scientific Research Applications
- Research : Studies have explored its potential as a novel chemotherapeutic agent against various cancer types, including breast, lung, and colon cancers .
- Applications : Researchers have explored its use against Gram-positive and Gram-negative bacteria, including drug-resistant strains .
- Clinical Implications : It could be explored as an adjunct therapy for epilepsy or other seizure disorders .
- Clinical Relevance : It might be useful in managing fever associated with infections or inflammatory conditions .
Antitumor Properties
Antibacterial Activity
Central Nervous System (CNS) Depressant Effects
Anticonvulsant Properties
Antipyretic Activity
Synthesis and Structure-Activity Relationship (SAR)
Mechanism of Action
Target of Action
It’s worth noting that pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been shown to inhibit their targets, leading to a variety of downstream effects .
Biochemical Pathways
Related compounds such as pyrido[2,3-d]pyrimidines have been shown to affect a variety of signaling pathways associated with their targets .
Result of Action
Related compounds such as pyrido[2,3-d]pyrimidines have been shown to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Safety and Hazards
While specific safety and hazards information for “4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Future Directions
properties
IUPAC Name |
4-(2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPDHHCOCONUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine |
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